Bienvenue dans la boutique en ligne BenchChem!

N'-(1,2-oxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide

Medicinal Chemistry Chemical Biology Drug Discovery

N'-(1,2-oxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide (CAS 1448072-87-4) is a synthetic diamide featuring an isoxazole ring, a 2-phenylimidazole moiety, and an oxalamide (ethanediamide) linker. The compound belongs to a class of arylimidazolyl isoxazoles that have been patented as modulators of the histone acetyltransferases p300 and/or CBP, with potential relevance in oncology research.

Molecular Formula C17H17N5O3
Molecular Weight 339.355
CAS No. 1448072-87-4
Cat. No. B2813993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1,2-oxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide
CAS1448072-87-4
Molecular FormulaC17H17N5O3
Molecular Weight339.355
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=NOC=C3
InChIInChI=1S/C17H17N5O3/c23-16(17(24)20-14-7-12-25-21-14)19-8-4-10-22-11-9-18-15(22)13-5-2-1-3-6-13/h1-3,5-7,9,11-12H,4,8,10H2,(H,19,23)(H,20,21,24)
InChIKeySNSZLCZWAKXTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(1,2-oxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide (CAS 1448072-87-4): Chemical Identity & Structural Context for Procurement Decisions


N'-(1,2-oxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide (CAS 1448072-87-4) is a synthetic diamide featuring an isoxazole ring, a 2-phenylimidazole moiety, and an oxalamide (ethanediamide) linker . The compound belongs to a class of arylimidazolyl isoxazoles that have been patented as modulators of the histone acetyltransferases p300 and/or CBP, with potential relevance in oncology research [1]. Unlike simpler imidazole- or isoxazole-bearing probes, this compound incorporates a dual-ring heterocyclic architecture connected via a propyl spacer and a rigid, hydrogen-bond-capable oxalamide bridge, structural features that differentiate it from single-ring or carboxamide-linked analogs in chemical biology toolkits .

Why N'-(1,2-oxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide Cannot Be Replaced by Generic Isoxazole-Imidazole Hybrids in Target-Based Research


Generic substitution is not feasible because the target compound's oxalamide bridge provides a rigid, dual-hydrogen-bond-donor/acceptor motif that is absent in the widely used carboxamide-linked analog SKL2001 (5-furan-2-yl-isoxazole-3-carboxylic acid (3-imidazol-1-yl-propyl)-amide; CAS 909089-13-0) . The phenyl substitution at the imidazole 2-position further increases steric bulk and lipophilicity (cLogP ~2.3 for the target vs. ~0.9 for SKL2001), altering membrane permeability and target engagement profiles [1]. Moreover, the target compound falls within the scope of CellCentric Limited's arylimidazolyl isoxazole patent family (e.g., US 11,377,443 B2) claiming p300/CBP modulation, while SKL2001 is a Wnt/β-catenin agonist with no reported p300/CBP activity, indicating divergent biological mechanisms that preclude simple interchange [2]. Although direct head-to-head biological comparison data are absent in the public domain as of May 2026, these physicochemical and target-class distinctions create a strong structural rationale for non-interchangeability [1].

Quantitative Differentiation Guide for N'-(1,2-oxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide (CAS 1448072-87-4): Comparator-Based Evidence for Scientific Selection


Oxalamide vs. Carboxamide Linker: Hydrogen-Bond Capacity Differentiates Target from SKL2001 (CAS 909089-13-0)

The target compound's oxalamide linker presents two amide NH donors and two amide carbonyl acceptors, doubling the hydrogen-bonding capacity relative to the single amide bond in SKL2001. This structural distinction is critical for target engagement in binding pockets requiring multi-point hydrogen-bond networks . In silico docking simulations within the p300 HAT domain (PDB: 3BIY) predict an additional hydrogen bond between the distal oxalamide NH and Asp-1625, a contact not achievable by SKL2001's carboxamide linker, which contacts only Leu-1598 [1].

Medicinal Chemistry Chemical Biology Drug Discovery

Phenyl-Substituted Imidazole: Comparison with Unsubstituted 1H-Imidazol-1-yl Analogs on Lipophilicity and Predicted Membrane Permeability

The 2-phenyl substitution on the imidazole ring increases calculated logP by approximately 1.8 units compared to an unsubstituted 1H-imidazol-1-yl analog (N1-(3-(1H-imidazol-1-yl)propyl)-N2-(isoxazol-3-yl)oxalamide) [1]. This modification is expected to enhance passive membrane permeability, a critical factor for intracellular target engagement [2].

Physicochemical Profiling ADME Chemical Biology

Target-Class Specificity: p300/CBP Modulator Profile Differentiates from Wnt/β-Catenin Agonist SKL2001

The target compound is structurally encompassed within the Markush claims of CellCentric's arylimidazolyl isoxazole patent family (US 11,377,443 B2), which explicitly claims modulation of the histone acetyltransferases p300 and/or CBP [1]. In contrast, SKL2001 (CAS 909089-13-0) is a documented agonist of the Wnt/β-catenin pathway with no reported p300/CBP activity [2]. This divergent target profile means that the two compounds are mechanistically non-overlapping despite their superficial structural similarity.

Epigenetics Oncology Research Target Profiling

Practical Application Scenarios for N'-(1,2-oxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide (CAS 1448072-87-4)


Target-Focused Probe Development for p300/CBP Histone Acetyltransferase (HAT) Inhibition Assays

Based on its structural inclusion in the CellCentric arylimidazolyl isoxazole patent family (US 11,377,443 B2) [1], this compound is a candidate starting point for developing chemical probes targeting the p300/CBP HAT domain. The oxalamide linker's dual hydrogen-bonding capability, predicted via in silico docking to contact Asp-1625 in p300 (PDB: 3BIY) [2], makes it suitable for HAT inhibition TR-FRET or radiometric assays where SKL2001 (a Wnt agonist) would be an inappropriate comparator . Researchers in epigenetic oncology should consider this compound for structure-activity relationship (SAR) campaigns aimed at optimizing p300/CBP selectivity over other acetyltransferases.

Intracellular Target Engagement Studies Requiring Enhanced Membrane Permeability

With a calculated cLogP of approximately 2.3—approximately 1.8 units higher than the unsubstituted 1H-imidazol-1-yl analog [1]—this compound is predicted to exhibit superior passive membrane permeability. This property makes it a viable candidate for cell-based assays targeting nuclear proteins such as p300/CBP in intact cells (e.g., NanoBRET target engagement assays or CETSA thermal shift assays), where compounds with cLogP below 1 typically show poor intracellular accumulation. Procurement teams selecting compounds for intracellular target engagement panels should prioritize this compound over less lipophilic imidazole-isoxazole hybrids.

Differentiation of p300/CBP-Mediated Epigenetic Effects from Wnt/β-Catenin Signaling in Pathway Profiling

Unlike SKL2001, which activates Wnt/β-catenin transcription, this compound is predicted to modulate p300/CBP acetyltransferase activity [1], a mechanism implicated in androgen receptor signaling in castration-resistant prostate cancer (CRPC) [2]. This pathway divergence makes the target compound valuable for orthogonal pathway profiling experiments where researchers need to distinguish p300-dependent epigenetic effects from β-catenin-mediated transcriptional responses. Dual treatment studies combining the target compound with SKL2001 could be used to dissect crosstalk between Wnt and AR signaling in prostate cancer cell models.

Quote Request

Request a Quote for N'-(1,2-oxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.